molecular formula C19H15N5O4S B11284856 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B11284856
M. Wt: 409.4 g/mol
InChI Key: UZWSDIKRYFNDPE-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide: is a chemical compound with the following properties:

    Molecular Weight: 457.35 g/mol

    Molecular Formula: CHBrNOS

    Smiles: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific details may vary, the general steps include:

    Triazole Formation: The benzofuran derivative reacts with an appropriate hydrazine compound to form the triazole ring.

    Thiolation: The triazole compound is then treated with a thiolating agent to introduce the sulfanyl group.

    Acetylation: Finally, acetylation of the amine group yields the desired acetamide.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to obtain high-purity material.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the nitro group may yield an amino compound.

Common Reagents and Conditions:

    Thiolation: Thiolating agents such as Lawesson’s reagent or thiourea.

    Acetylation: Acetic anhydride or acetyl chloride.

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Thiolation yields the desired sulfanyl compound.
  • Acetylation leads to the acetamide product.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

For further exploration, consider comparing it with compounds like:

    2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide:

    2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide:

    2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:

    2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide:

Properties

Molecular Formula

C19H15N5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C19H15N5O4S/c1-23-18(16-9-12-5-2-3-8-15(12)28-16)21-22-19(23)29-11-17(25)20-13-6-4-7-14(10-13)24(26)27/h2-10H,11H2,1H3,(H,20,25)

InChI Key

UZWSDIKRYFNDPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4O3

Origin of Product

United States

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